molecular formula C26H28N2O3S B324758 N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2,2-diphenylacetamide

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2,2-diphenylacetamide

Cat. No.: B324758
M. Wt: 448.6 g/mol
InChI Key: QDUDCXCNALDWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2,2-diphenylacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a diphenylacetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2,2-diphenylacetamide typically involves multiple steps. One common method includes the reaction of 4-methylpiperidine with a sulfonyl chloride derivative to form the sulfonyl piperidine intermediate. This intermediate is then reacted with 4-aminophenyl-2,2-diphenylacetamide under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or bases to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the product. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide
  • N-(4-((2-methyl-1-piperidinyl)sulfonyl)phenyl)acetamide
  • Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-

Uniqueness

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H28N2O3S

Molecular Weight

448.6 g/mol

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2,2-diphenylacetamide

InChI

InChI=1S/C26H28N2O3S/c1-20-16-18-28(19-17-20)32(30,31)24-14-12-23(13-15-24)27-26(29)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,20,25H,16-19H2,1H3,(H,27,29)

InChI Key

QDUDCXCNALDWKN-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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